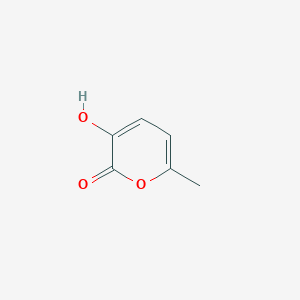

3-hydroxy-6-methyl-2(2H)-pyranone

Beschreibung

Eigenschaften

CAS-Nummer |

73692-69-0 |

|---|---|

Molekularformel |

C6H6O3 |

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

3-hydroxy-6-methylpyran-2-one |

InChI |

InChI=1S/C6H6O3/c1-4-2-3-5(7)6(8)9-4/h2-3,7H,1H3 |

InChI-Schlüssel |

MJIACMMODTYUHG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C(=O)O1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methyl-2(2H)-pyranone typically involves the condensation of 2,6-dimethyl-4H-pyran-4-one with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the pyranone ring.

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-6-methyl-2(2H)-pyranone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

Oxidation: 3-Keto-6-methyl-2(2H)-pyranone or 3-carboxy-6-methyl-2(2H)-pyranone.

Reduction: 3-Hydroxy-6-methyl-2(2H)-pyranol.

Substitution: Various substituted pyranone derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-6-methyl-2(2H)-pyranone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of pharmaceuticals and nutraceuticals.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of flavors and fragrances due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 3-hydroxy-6-methyl-2(2H)-pyranone involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyranone Derivatives

Structural Analogues and Substituent Effects

Phomapyrone A (Compound 2)

- Structure: α-Pyranone core with a 3,5-bis(hydroxymethyl)-4-methoxy side chain and a propanoic acid group at C-6 .

- Bioactivity : Exhibits moderate inhibitory effects on HL-60 leukemia cells (IC₅₀ ~20 µM) .

- Key Difference: The extended side chain enhances solubility and likely influences receptor binding compared to the simpler 3-hydroxy-6-methyl-2(2H)-pyranone.

Chalcone-Phenylpyranone Hybrid (Compound 5f)

- Structure: 4-Hydroxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one fused with a chalcone moiety (dichlorophenyl and dimethylaminoethoxy groups) .

- Bioactivity : Demonstrates antitumor activity against breast cancer cell lines (GI₅₀ = 1.2 µM for MCF-7) due to enhanced electrophilicity from the chalcone group .

- Key Difference: The phenyl and electron-withdrawing substituents increase cytotoxicity, contrasting with the minimal bioactivity of this compound.

Diplopyrone and Fungal Pyranones

- Structure : Tetrahydro-4-hydroxy-6-propylpyran-2-one from Lasiodiplodia spp. .

- Bioactivity : Associated with antifungal and phytotoxic properties, attributed to the hydrophobic propyl chain.

- Key Difference: Alkyl side chains improve membrane permeability, whereas the methyl group in this compound limits lipophilicity .

Aroma-Active Pyranones in Food Chemistry

This compound is a key contributor to the "seasoning-like" aroma in dry-aged meats. Its flavor dilution (FD) factor varies with aging time, as shown below:

| Compound | FD Factor (Day 0) | FD Factor (Day 20) | FD Factor (Day 40) |

|---|---|---|---|

| This compound | 64 | 256 | 256 |

| 3-Hydroxy-2-methyl-4-pyrone | 256 | 1024 | 1024 |

| 3-Ethyl-2,5-dimethylpyrazine | 64 | 1024 | - |

Data sourced from dry-aged pork studies .

- Comparison: While 3-hydroxy-2-methyl-4-pyrone (cotton candy aroma) dominates due to higher FD values, this compound contributes a subtler, persistent umami note. Structural differences (hydroxyl/methyl positions) alter volatility and receptor interaction .

Pharmacological Potential

- Natural Pyranones: Derivatives like dermolactone (from Dermocybe fungi) exhibit antimicrobial activity but require complex stereochemical synthesis .

- This compound: Lacks significant reported bioactivity, likely due to its simple structure. In contrast, fungal pyranones with branched alkyl chains or fused aromatic systems (e.g., lasiolactone) show enhanced bioactivity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-hydroxy-6-methyl-2(2H)-pyranone to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of acetylated intermediates under acidic or basic conditions. For example, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (a structural analog) is synthesized using cyclization steps followed by purification via column chromatography or recrystallization . To optimize yield, researchers should:

- Adjust reaction temperature and time to minimize side products.

- Use high-purity starting materials to reduce impurities.

- Employ techniques like thin-layer chromatography (TLC) for real-time monitoring .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the pyranone ring structure and substituents (e.g., methyl and hydroxyl groups). For example, the NIST database provides reference spectra for analogous pyranones .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 168.15 g/mol for related compounds) .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Cross-validate data with authoritative databases (e.g., NIST WebBook or PubChem ).

- Reproduce synthesis and purification protocols from peer-reviewed studies.

- Use differential scanning calorimetry (DSC) to confirm thermal properties .

Advanced Research Questions

Q. What experimental strategies are recommended to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation products via HPLC or LC-MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Light Sensitivity : Expose samples to UV-Vis light and track photodegradation using spectrophotometry .

Q. How can computational modeling aid in understanding the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .

- QSAR Models : Corrogate substituent effects (e.g., methyl or hydroxyl groups) with observed bioactivity .

Q. What mechanistic insights exist for the role of this compound in organic reactions, such as cycloadditions or nucleophilic substitutions?

- Methodological Answer :

- The compound’s α,β-unsaturated carbonyl moiety facilitates Michael additions or Diels-Alder reactions. For example, its analog, dehydroacetic acid, undergoes nucleophilic attack at the β-position under basic conditions .

- Kinetic studies using H NMR or stopped-flow spectroscopy can elucidate reaction pathways .

Q. How can researchers investigate the biological interactions of this compound, such as its potential as a enzyme inhibitor or metabolite?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.